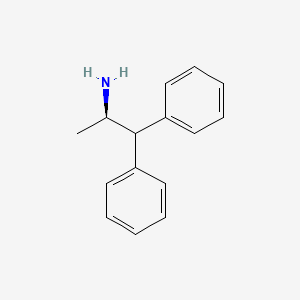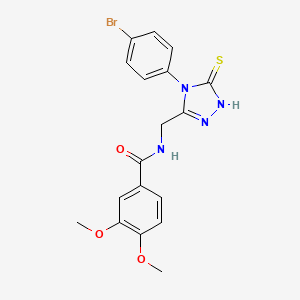
N-((4-(4-bromophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-3,4-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions, starting from readily available substances, to obtain the desired compound. The synthesis process is often optimized to improve yield, reduce cost, and minimize environmental impact .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can be influenced by factors such as the functional groups in the molecule, the conditions under which the reaction is carried out, and the presence of catalysts .Physical And Chemical Properties Analysis
This would include properties such as melting point, boiling point, solubility in various solvents, and stability under different conditions. These properties can often be predicted based on the structure of the molecule .科学的研究の応用
Antimicrobial Activity
The newly synthesized compound has been evaluated for its antimicrobial potential. It was tested against bacterial and fungal strains. The results indicated promising activity against Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections . This suggests that it could be a valuable candidate for developing novel antimicrobial agents.
Antioxidant Effect
The compound was assessed for its antioxidant activity using various assays, including DPPH, ABTS, and ferric reducing power tests. These experiments revealed its ability to scavenge free radicals and protect against oxidative stress . Such antioxidant properties are crucial in preventing cellular damage and maintaining overall health.
Toxicity Testing
Toxicity studies were conducted using freshwater cladoceran Daphnia magna Straus . The compound’s toxicity profile was investigated, providing insights into its safety for potential therapeutic use. These alternative toxicity tests are essential for ensuring the safety of new compounds before further development .
In Silico Analysis
Computational studies explored the compound’s potential antimicrobial effect and toxicity. In silico predictions can guide experimental design and prioritize compounds for further investigation. The results supported the compound’s antimicrobial potential, reinforcing its suitability for drug development .
TYK2 Enzyme Inhibition
Another related compound, N-[(4-bromophenyl)(phenyl)methyl]-2-methylbenzamide , selectively inhibits the TYK2 enzyme involved in cytokine signaling pathways. This enzyme plays a role in immune responses, making it an interesting target for drug development.
Pharmacological Activities
Efforts have been made to study the pharmacological activities of newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives . These compounds may combat antimicrobial and anticancer drug resistance by pathogens and cancer cells. Further investigations are needed to explore their potential therapeutic applications .
作用機序
Target of Action
Compounds with similar structures have been known to exhibit antimicrobial and anticancer activities .
Mode of Action
It is suggested that the compound may interact with its targets, leading to changes that result in its antimicrobial and anticancer effects .
Biochemical Pathways
It is suggested that the compound may interfere with the biosynthesis of certain bacterial lipids and/or other mechanisms against various bacterial species .
Pharmacokinetics
The lipophilic character of the compound, expressed by the clogp value, seems to suggest a potentially improved antimicrobial effect for most tested bacterial strains .
Result of Action
It is suggested that the compound has promising antimicrobial activity and anticancer effects .
Action Environment
The compound’s success may originate from a combination of exceptionally mild and functional group tolerant reaction conditions .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[[4-(4-bromophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN4O3S/c1-25-14-8-3-11(9-15(14)26-2)17(24)20-10-16-21-22-18(27)23(16)13-6-4-12(19)5-7-13/h3-9H,10H2,1-2H3,(H,20,24)(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYRDMGEZACCDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=NNC(=S)N2C3=CC=C(C=C3)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(4-bromophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-3,4-dimethoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

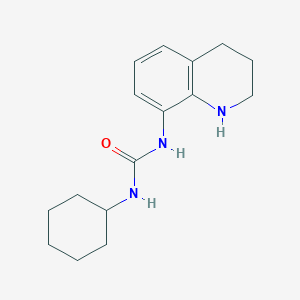
![N-[(4-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2796934.png)
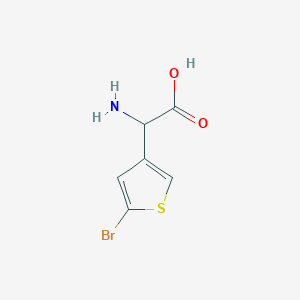
![(Z)-methyl 2-(2-((4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2796936.png)
![2-{1-[(Tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}-2-methylpropanoic acid](/img/structure/B2796937.png)
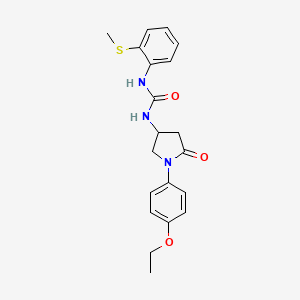
![N-(2-methylbenzo[d]thiazol-5-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2796941.png)


![3-[4-[(E)-2-cyano-3-[(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)amino]-3-oxoprop-1-enyl]phenoxy]propanoic acid](/img/structure/B2796949.png)
![1-[(2-bromophenoxy)acetyl]-3,5-dimethyl-4-[(4-methylphenyl)thio]-1H-pyrazole](/img/structure/B2796950.png)
![6-(2,5-Dimethoxyphenyl)-4-methyl-2-[(3-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2796951.png)
![2-[5-(2-Nitrophenyl)furan-2-yl]-4-oxo-1-phenyl-6-sulfanyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile](/img/structure/B2796952.png)
